
(3R*,4R*)-3-cyclopropyl-1-(2,3-difluoro-6-methoxybenzoyl)-4-methylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3R*,4R*)-3-cyclopropyl-1-(2,3-difluoro-6-methoxybenzoyl)-4-methylpyrrolidin-3-ol” is part of a class of organic compounds known for their complex molecular structure and potential for various applications in chemistry and pharmacology. Such compounds are often synthesized for their unique properties and potential uses in medicinal chemistry and material science.
Synthesis Analysis
Synthesis of complex organic compounds involves multi-step chemical reactions, starting from simpler molecules to achieve the desired structure. Techniques like cycloaddition, catalytic hydrogenation, or use of organocatalysts might be involved in the synthesis of such complex structures, emphasizing efficiency, yield, and stereoselectivity (Kiyani, 2018).
Molecular Structure Analysis
The molecular structure of organic compounds is often analyzed using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information on the molecular framework, functional groups, and stereochemistry, essential for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Organic compounds undergo various chemical reactions, including cyclopropanation, which is relevant for molecules containing cyclopropyl groups. Cyclopropane rings are known for their ring strain and unique reactivity, making them significant in synthetic chemistry for creating complex molecular architectures (Kamimura, 2014).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystallinity, are crucial for understanding its behavior in different environments. These properties are determined by the compound's molecular structure and can be analyzed using various physicochemical techniques.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are central to a compound's applications and interactions with other molecules. Studies on related compounds, like isoxazolones and thiazolidinediones, demonstrate significant biological and medicinal properties, offering insights into the potential utility of similar structures in pharmacology and material science (Laroum et al., 2019).
Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions and Biological Activity
Multicomponent reactions (MCRs) are pivotal in modern organic and medicinal chemistry for designing potential biologically active molecules. A study highlighted the synthesis of a compound involving a cyclopropyl moiety, showcasing its importance in the development of molecules with potential biological activities. This research underscores the utility of cyclopropyl-containing compounds in creating biologically relevant structures through efficient, cost-effective methods Sydorenko et al., 2022.
Asymmetric Synthesis and Catalysis
Asymmetric catalysis with cyclopropyl compounds offers a pathway to synthesize substances with high enantiomeric purity, crucial for various applications in chemical research. For instance, the copper-catalysed asymmetric cyclopropanation of trisubstituted alkenes demonstrated the potential to achieve high enantiomeric excess (ee), indicating the strategic role of cyclopropyl groups in facilitating stereo-selective chemical reactions Østergaard et al., 2001.
Antimicrobial and Antioxidant Studies
Antimicrobial and antioxidant activities of compounds containing cyclopropyl groups have been explored, revealing their potential in creating new treatments. Research on synthesized cyclopropyl derivatives showed significant antibacterial and antifungal properties, alongside profound antioxidant potential. These findings suggest the cyclopropyl group's versatility in contributing to the efficacy of compounds targeting microbial infections and oxidative stress Raghavendra et al., 2016.
Chemical Transformations and Synthetic Applications
Chemical transformations involving cyclopropyl groups have been extensively studied, highlighting their adaptability in synthetic chemistry. The synthesis of methyl 2-cyclopropyl-2-diazoacetate and its subsequent reactions illustrate the cyclopropyl group's role in enabling diverse synthetic pathways, including intramolecular isomerization and 1,3-dipolar cycloaddition. Such studies underscore the cyclopropyl group's capacity to facilitate complex chemical transformations, leading to a broad range of structural motifs Prokopenko et al., 2007.
Eigenschaften
IUPAC Name |
[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(2,3-difluoro-6-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO3/c1-9-7-19(8-16(9,21)10-3-4-10)15(20)13-12(22-2)6-5-11(17)14(13)18/h5-6,9-10,21H,3-4,7-8H2,1-2H3/t9-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZAQMXSELKRHR-ABKXIKBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)C3=C(C=CC(=C3F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=C(C=CC(=C3F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclopropyl-1-(2,3-difluoro-6-methoxybenzoyl)-4-methylpyrrolidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


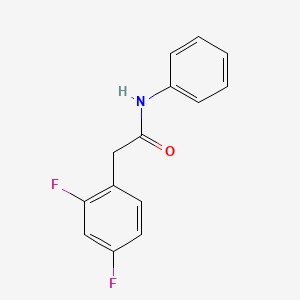
![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)
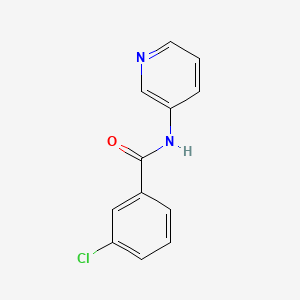
![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)
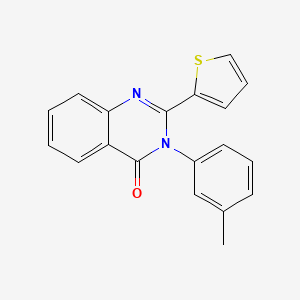
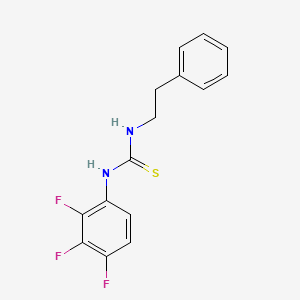
![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)
![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)

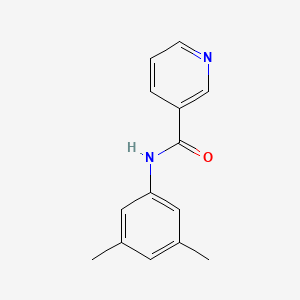
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)